N-Pyrrolidino Protonitazene: A Technical Guide to Synthesis and Characterization
N-Pyrrolidino Protonitazene: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-Pyrrolidino Protonitazene (B12782313) is a potent synthetic opioid and a controlled substance in many jurisdictions. The information provided herein is for research and informational purposes only. The synthesis and handling of this compound should only be conducted by qualified professionals in appropriately equipped and licensed laboratories.
Abstract
N-Pyrrolidino Protonitazene is a novel and highly potent synthetic opioid belonging to the nitazene (B13437292) (2-benzylbenzimidazole) class of compounds. First identified in the illicit drug market in the early 2020s, it has garnered significant attention from the scientific and forensic communities due to its extreme potency, which is reported to be approximately 25 times that of fentanyl.[1][2][3][4][5] This technical guide provides a comprehensive overview of the synthesis and characterization of N-Pyrrolidino Protonitazene, including a plausible synthetic protocol, detailed analytical methodologies, and a summary of its pharmacological properties. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and the development of potential countermeasures.
Chemical and Physical Properties
N-Pyrrolidino Protonitazene, also known as Protonitazepyne, is structurally related to other nitazene analogs like protonitazene and etonitazene.[3] Its systematic IUPAC name is 5-nitro-2-[(4-propoxyphenyl)methyl]-1-(2-pyrrolidin-1-ylethyl)-1H-benzimidazole.[3]
| Property | Value | Reference |
| Chemical Formula | C23H28N4O3 | [3] |
| Molecular Weight | 408.49 g/mol | [3] |
| Appearance | Brown Powder (as encountered in drug materials) | [1][2][3] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol | [6] |
Plausible Synthesis Protocol
While a specific, documented synthesis for N-Pyrrolidino Protonitazene has not been published in peer-reviewed literature, it can be synthesized using established methods for other 5-nitro-2-benzylbenzimidazole opioids, such as etonitazene, with appropriate modifications to the starting materials.[6] The following protocol is a plausible route based on known benzimidazole (B57391) synthesis reactions.
Synthesis Pathway Overview
The synthesis can be conceptualized as a multi-step process involving the formation of a substituted o-phenylenediamine, followed by condensation with a substituted phenylacetic acid derivative to form the benzimidazole core, and subsequent alkylation.
Caption: Plausible synthetic pathway for N-Pyrrolidino Protonitazene.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-(pyrrolidin-1-yl)ethyl)-4-nitro-1,2-phenylenediamine
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To a solution of 4-nitro-1,2-phenylenediamine in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).
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Slowly add 1-(2-chloroethyl)pyrrolidine hydrochloride to the mixture.
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Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine intermediate.
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Purify the intermediate by column chromatography if necessary.
Step 2: Condensation to form N-Pyrrolidino Protonitazene
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Dissolve the synthesized diamine intermediate and 4-propoxyphenylacetic acid in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
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Add a coupling agent, for instance, 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) or N,N'-dicyclohexylcarbodiimide (DCC), to the solution.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
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Remove the solvent under reduced pressure.
Step 3: Work-up and Purification
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Dissolve the crude residue in a suitable organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) and then with brine.
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Dry the organic layer, filter, and concentrate to obtain the crude N-Pyrrolidino Protonitazene.
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Purify the final product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure compound.
Characterization and Analytical Methods
The identification and confirmation of N-Pyrrolidino Protonitazene in forensic and research settings rely on a combination of analytical techniques.
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of a suspected N-Pyrrolidino Protonitazene sample.
Caption: General analytical workflow for the identification of N-Pyrrolidino Protonitazene.
Analytical Data
The following tables summarize key analytical data for the characterization of N-Pyrrolidino Protonitazene.
Table 1: Chromatographic and Mass Spectrometric Data
| Technique | Parameter | Value | Reference |
| GC-MS | Retention Time | ~9.655 min (Varies with method) | [1] |
| Key Mass Fragments (m/z) | 84, 107, 85 (Base Peak often 84) | [5] | |
| LC-QTOF-MS | Retention Time | ~7.05 min (Varies with method) | [1] |
| Exact Mass [M+H]+ | 409.2234 | [3] |
Table 2: Spectroscopic Data
| Technique | Key Observances |
| FTIR-ATR | Data available for direct measurement of the solid material. |
| ¹H NMR | Provides structural confirmation through chemical shifts and coupling constants of protons. |
| ¹³C NMR | Complements ¹H NMR for complete structural elucidation. |
Experimental Protocols for Key Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: An acid/base extraction is typically performed on the sample. The final extract is then diluted in a suitable solvent like methanol.[1]
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Instrumentation: An Agilent 5975 Series GC/MSD or a similar instrument is commonly used.[1]
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Confirmation: The identity of N-Pyrrolidino Protonitazene is confirmed by comparing the retention time and the mass spectrum of the sample to a certified reference material.[1]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
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Sample Preparation: For biological samples, a liquid-liquid extraction may be employed. For solid samples, dilution in a suitable solvent is performed.
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Instrumentation: A Sciex X500R LC-QTOF-MS or an equivalent high-resolution mass spectrometer is utilized.
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Confirmation: Confirmation is achieved by comparing the retention time and the accurate mass measurement of the protonated molecule [M+H]+ with that of a reference standard.[1]
Pharmacology and Toxicology
N-Pyrrolidino Protonitazene is a potent µ-opioid receptor agonist.[4][5][6] Its high affinity for this receptor is responsible for its powerful analgesic and euphoric effects, as well as its significant potential for respiratory depression and overdose.
Pharmacological Signaling Pathway
The binding of N-Pyrrolidino Protonitazene to the µ-opioid receptor initiates a cascade of intracellular signaling events, primarily through the Gi/o protein pathway.
Caption: Simplified signaling pathway of N-Pyrrolidino Protonitazene at the µ-opioid receptor.
Potency and Efficacy
In vitro studies have demonstrated the exceptional potency of N-Pyrrolidino Protonitazene.
Table 3: Comparative Opioid Potency
| Compound | Relative Potency (vs. Fentanyl) | EC50 (nM) | Reference |
| N-Pyrrolidino Protonitazene | ~25x | 0.942 | [2][5] |
| Fentanyl | 1x | ~25.7 | [6] |
| Morphine | ~1/100x | ~327 | [6] |
| Protonitazene | ~3.5x | ~7.19 | [6] |
EC50 values can vary depending on the specific in vitro assay used.
Toxicology
N-Pyrrolidino Protonitazene has been implicated in numerous overdose deaths.[6] Postmortem blood concentrations have been reported to range from 0.1 to 55 ng/mL.[4] The primary cause of death in cases of overdose is profound respiratory depression. Due to its high potency, there is a narrow therapeutic window, and the risk of accidental overdose is extremely high, particularly when the substance is unknowingly consumed as an adulterant in other illicit drugs.
Conclusion
N-Pyrrolidino Protonitazene represents a significant public health threat due to its extreme potency and its emergence in the illicit drug supply. This technical guide provides a foundational understanding of its synthesis, characterization, and pharmacology. The proposed synthetic route and the detailed analytical methodologies can aid researchers in the identification of this compound and in the development of analytical standards and detection methods. A thorough understanding of its pharmacological profile is crucial for developing effective treatments for overdose and for informing public health and safety strategies. Continued research and vigilance are essential to mitigate the harms associated with this and other novel synthetic opioids.
